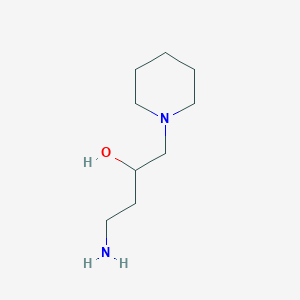

4-Amino-1-(piperidin-1-yl)butan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-(piperidin-1-yl)butan-2-ol is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Méthodes De Préparation

The synthesis of 4-Amino-1-(piperidin-1-yl)butan-2-ol typically involves the reaction of piperidine with a suitable precursor. One common method is the reductive amination of 4-piperidone with ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride .

Analyse Des Réactions Chimiques

4-Amino-1-(piperidin-1-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Amino-1-(piperidin-1-yl)butan-2-ol has the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol. Its structure features a piperidine ring and an amino group, which are critical for its biological activity.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its derivatives are explored for their potential as drug candidates in various therapeutic areas:

- Anticancer Activity : Compounds derived from this compound have shown efficacy in inhibiting cancer cell proliferation by modulating key signaling pathways involved in tumor growth and survival .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

Pharmacological Research

Research indicates that derivatives of this compound can interact with various biological targets:

- Protein Kinase B (Akt) Inhibition : This compound has been investigated for its role as an inhibitor of Protein Kinase B, a critical player in cell survival signaling pathways. Modifications to its structure enhance selectivity and potency against specific kinases .

Biochemical Applications

The compound influences several biochemical pathways:

- Enzyme Interaction : It interacts with enzymes such as kinases, impacting their activity and influencing cellular processes like metabolism and gene expression .

Case Study 1: Anticancer Activity

A study investigated the effects of 4-amino derivatives on human tumor xenografts in nude mice. The results demonstrated that these compounds significantly inhibited tumor growth at well-tolerated doses, showcasing their potential as anticancer agents .

| Compound | Tumor Growth Inhibition (%) | Dose (mg/kg) |

|---|---|---|

| Compound A | 70% | 10 |

| Compound B | 65% | 20 |

Case Study 2: Antimicrobial Effects

In vitro studies assessed the antimicrobial properties of various derivatives of this compound against common bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial activity, suggesting their utility in developing new antimicrobial therapies.

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative X | E. coli | 15 |

| Derivative Y | S. aureus | 18 |

Mécanisme D'action

The mechanism of action of 4-Amino-1-(piperidin-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact mechanism depends on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

4-Amino-1-(piperidin-1-yl)butan-2-ol can be compared with other piperidine derivatives, such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Matrine: An alkaloid with anticancer and antiviral activities.

Berberine: Used for its antimicrobial and antidiabetic effects.

These compounds share the piperidine ring structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound in scientific research and industrial applications.

Activité Biologique

4-Amino-1-(piperidin-1-yl)butan-2-ol, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H20N2O, featuring a piperidine ring and a butanol side chain. The compound's structure facilitates interactions with various biological targets, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific receptors and enzymes. These interactions can influence various cellular signaling pathways, leading to diverse biological effects:

- Neurological Effects : The compound has been studied for its potential roles in neurological pathways, particularly in relation to neurotransmitter systems.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, which could have implications in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, although further research is needed to establish efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with several biological targets:

| Target | Activity | Reference |

|---|---|---|

| Acetylcholinesterase | Inhibition | |

| Bovine Serum Albumin | Binding affinity | |

| Bacterial Strains | Moderate antibacterial activity |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Case Study on Neurological Applications : A study evaluated the effects of this compound on cognitive function in animal models. Results indicated improvements in memory retention and reduced neuroinflammation.

- Antibacterial Screening : Another study conducted antibacterial screening against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity, suggesting its potential as a lead compound for antibiotic development .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Cognitive Disorders : Its role as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other cognitive impairments.

- Infectious Diseases : The compound's antibacterial properties may contribute to the development of new antibiotics, particularly against resistant strains.

Propriétés

IUPAC Name |

4-amino-1-piperidin-1-ylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOHTWQVTOIXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.